2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine
CAS No.: 144800-63-5
Cat. No.: VC21092781
Molecular Formula: C10H14N2
Molecular Weight: 162.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 144800-63-5 |
---|---|
Molecular Formula | C10H14N2 |
Molecular Weight | 162.23 g/mol |
IUPAC Name | 2-(aminomethyl)-1,3-dihydroinden-2-amine |
Standard InChI | InChI=1S/C10H14N2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4H,5-7,11-12H2 |
Standard InChI Key | MRKKQBDPZGKJCC-UHFFFAOYSA-N |
SMILES | C1C2=CC=CC=C2CC1(CN)N |
Canonical SMILES | C1C2=CC=CC=C2CC1(CN)N |
Introduction
Chemical Identity and Structure
2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine (CAS No. 144800-63-5) is an indane derivative characterized by two amine functional groups attached to the central five-membered ring. Its molecular formula is C10H14N2 with a molecular weight of 162.23 g/mol . The compound consists of a benzene ring fused to a five-membered ring, with one amine group directly attached to the 2-position of the five-membered ring and another amine group attached via a methylene bridge to the same carbon atom .
Structural Identifiers
The chemical structure can be represented through various notation systems as shown in Table 1.
Table 1: Chemical Identifiers of 2-(Aminomethyl)-2,3-dihydro-1H-inden-2-amine
Identifier Type | Value |
---|---|
IUPAC Name | 2-(aminomethyl)-1,3-dihydroinden-2-amine |
CAS Number | 144800-63-5 |
Molecular Formula | C10H14N2 |
Molecular Weight | 162.23 g/mol |
InChI | InChI=1S/C10H14N2/c11-7-10(12)5-8-3-1-2-4-9(8)6-10/h1-4H,5-7,11-12H2 |
InChIKey | MRKKQBDPZGKJCC-UHFFFAOYSA-N |
SMILES | C1C2=CC=CC=C2CC1(CN)N |
Chemical Reactivity
Based on its structure, 2-(aminomethyl)-2,3-dihydro-1H-inden-2-amine is expected to exhibit reactivity characteristic of primary amines, including:
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Nucleophilic addition and substitution reactions
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Acylation to form amides
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Formation of imines with aldehydes and ketones
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Salt formation with acids
The presence of two primary amine groups potentially allows for selective transformations and the construction of more complex molecular architectures.
Desired Concentration | Amount of Compound | ||
---|---|---|---|
1 mg | 5 mg | 10 mg | |
1 mM | 6.1641 mL | 30.8204 mL | 61.6409 mL |
5 mM | 1.2328 mL | 6.1641 mL | 12.3282 mL |
10 mM | 0.6164 mL | 3.082 mL | 6.1641 mL |
Related Compounds
Several structurally related compounds provide context for understanding the potential properties and applications of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-amine:
Simple Aminoindanes
2,3-Dihydro-1H-inden-2-amine (2-aminoindane, 2-AI) is a simpler aminoindane that has been studied more extensively. It acts as a selective substrate for norepinephrine transporter (NET) and dopamine transporter (DAT) . This compound is described as a rigid analogue of amphetamine that partially substitutes for it in rat drug discrimination tests .
N-Substituted Derivatives
N-methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI) is a related compound with different metabolic properties. Studies have shown that while 2-AI was left largely unmetabolized in pooled human liver microsomes (pHLM) incubations, NM-2-AI formed a hydroxylamine and diastereomers of a hydroxylated metabolite .
Geminal-Disubstituted Derivatives
2-(aminomethyl)-N,N-dimethyl-2,3-dihydro-1H-inden-2-amine represents another related compound with an N,N-dimethylamine group instead of the primary amine directly attached to the indane ring . This structural variation likely influences properties such as lipophilicity, basicity, and receptor interactions.
Analytical Methods
For identification and analysis of 2-(aminomethyl)-2,3-dihydro-1H-inden-2-amine, several techniques may be employed based on approaches used for similar compounds:
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Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) has been used to study metabolites of related aminoindanes
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Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation
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Infrared (IR) spectroscopy for functional group identification
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X-ray crystallography for determining three-dimensional structure
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